molecular formula C16H14FNO4 B6469083 ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate CAS No. 2640975-88-6

ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6469083
CAS No.: 2640975-88-6
M. Wt: 303.28 g/mol
InChI Key: MKDWJPROBLYKLB-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative with a unique structural framework. The compound features a quinoline core substituted with a fluorine atom at position 7, a methoxy group at position 6, a propynyl group at position 1, and an ester moiety at position 2. These substitutions are critical for modulating its physicochemical and biological properties, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

ethyl 7-fluoro-6-methoxy-4-oxo-1-prop-2-ynylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-4-6-18-9-11(16(20)22-5-2)15(19)10-7-14(21-3)12(17)8-13(10)18/h1,7-9H,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDWJPROBLYKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituents:

Compound Name R1 (Position 1) R6 R7 R8 Biological Activity (MIC Range, µg/mL) References
Target Compound Propynyl Methoxy Fluoro H Not reported
Ciprofloxacin Cyclopropyl H Fluoro H 0.01–0.05 (Gram-negative bacteria)
Norfloxacin Ethyl H Fluoro H 0.05–0.5 (Gram-negative bacteria)
Ethyl 7-Chloro-6-Fluoro-4-Oxo-1-(Prop-2-Yn-1-Yl)-... Propynyl Fluoro Chloro H Anticancer (Cell line-dependent)
Ethyl 1-Cyclopropyl-6,7-Difluoro-4-Oxo-... Cyclopropyl Difluoro H H Antibacterial (MIC: 0.1–1.0)

Key Observations :

  • Position 6 : Methoxy substitution (target) vs. hydrogen (ciprofloxacin) or halogens (e.g., difluoro in ) can alter electron distribution, affecting DNA gyrase binding .
  • Position 7: Fluoro (target) vs. chloro () substitutions influence antibacterial spectrum; fluoroquinolones generally exhibit broader Gram-negative coverage .
Physicochemical Properties
Property Target Compound (Predicted) Ethyl 7-Chloro-6-Fluoro-4-Oxo-1-(Prop-2-Yn-1-Yl)-... Ciprofloxacin
Molecular Weight (g/mol) 307.7 307.7 331.4
Melting Point (°C) Not reported 216–220 255–257
logP (Lipophilicity) ~2.5 (estimated) 2.8 1.3
Aqueous Solubility Low Low Moderate

Notes:

  • The methoxy group in the target compound may reduce acidity (pKa ~6.5) compared to carboxylic acid derivatives (e.g., 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid, pKa ~1.17) .

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